molecular formula C26H24ClNO5S B2564190 1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 899213-53-7

1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2564190
CAS No.: 899213-53-7
M. Wt: 497.99
InChI Key: XSGATCBUKBVZLS-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to form the quinoline ring system. The starting materials typically include 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide, which undergoes cyclization under acidic conditions to form the desired quinoline derivative .

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to affect muscle contractility by modulating calcium currents through the activation of voltage-gated L-type calcium channels. It also interacts with muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, leading to changes in receptor activity and neuronal signaling .

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives and isoquinoline analogs. Similar compounds include:

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO5S/c1-4-17-9-11-19(12-10-17)34(30,31)25-16-28(15-18-7-5-6-8-21(18)27)22-14-24(33-3)23(32-2)13-20(22)26(25)29/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGATCBUKBVZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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